molecular formula C8H5BrN2O B573059 5-Bromo-2,7-naphthyridin-1(2H)-one CAS No. 1260663-94-2

5-Bromo-2,7-naphthyridin-1(2H)-one

Cat. No.: B573059
CAS No.: 1260663-94-2
M. Wt: 225.045
InChI Key: RWGQMAFKJDUXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,7-naphthyridin-1(2H)-one is a versatile chemical intermediate highly valued in pharmaceutical research for constructing complex heterocyclic frameworks essential in medicinal chemistry . Its structure serves as a key building block in the synthesis of various biologically active compounds, particularly in the development of potential drug candidates targeting neurological disorders, cancer, and infectious diseases . The 2,7-naphthyridine scaffold is recognized for its wide spectrum of biological activity, and recent studies highlight its significant potential in central nervous system (CNS) drug discovery . Specifically, novel piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridine derivatives have demonstrated high anticonvulsant activity in preclinical models, surpassing the efficacy of the well-known antiepileptic drug ethosuximide . These compounds exhibit promising binding affinity to key biological targets such as the GABAA receptor, the serotonin 5-HT1A receptor, and the SERT transporter, supporting their potential as dual-acting agents for treating epilepsy and related neuropsychiatric conditions . Furthermore, naphthyridinone derivatives are also investigated for their use in the treatment of cardiac arrhythmia, underscoring the therapeutic versatility of this chemical class . The bromine substituent on this core structure provides a reactive site for further synthetic elaboration, enabling researchers to generate diverse libraries of molecules for probing biological mechanisms and identifying new lead compounds .

Properties

IUPAC Name

5-bromo-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-3-6-5(7)1-2-11-8(6)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABGQOLVZFQDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-94-2
Record name 5-bromo-1,2-dihydro-2,7-naphthyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromopyridine-Based Ring Formation

A prominent method for synthesizing brominated naphthyridinones involves constructing the heterocyclic ring from brominated pyridine derivatives. For example, in the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one, researchers utilized 3-amino-4-bromopyridine as a starting material. This approach involves cyclization under high-temperature conditions (∼250°C) to form the naphthyridinone ring while retaining the bromine atom at the desired position.

Adapting this strategy for 5-bromo-2,7-naphthyridin-1(2H)-one would require selecting a brominated precursor with appropriate substituents to direct ring closure at the 2,7-positions. For instance, a 4-bromo-3-aminopyridine derivative could undergo cyclization with a diketone or similar carbonyl-containing reagent to form the naphthyridinone skeleton. The reaction typically proceeds via a thermolytic elimination mechanism, as demonstrated in the synthesis of related compounds.

Key Reaction Conditions

  • Temperature : 220–250°C (external heating block)

  • Solvent : High-boiling solvents such as diglyme or dimethylformamide (DMF)

  • Purification : Recrystallization from hydrocarbon solvents (e.g., n-hexane) at low temperatures (−40°C)

Bromination of Preformed Naphthyridinones

Electrophilic Aromatic Bromination

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers an alternative route to introduce bromine post-cyclization. For example, in the synthesis of 8-(2-chlorophenyl)-1,5-naphthyridin-4(1H)-one, researchers employed Suzuki-Miyaura coupling to attach aryl groups to the naphthyridinone core. Adapting this method, a boronic acid containing a bromine substituent could theoretically couple to a halogenated naphthyridinone intermediate.

Representative Protocol

  • Substrate : 5-Chloro-2,7-naphthyridin-1(2H)-one (1.0 equiv)

  • Boronic Acid : Bromophenylboronic acid (1.5 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/water (3:1)

  • Conditions : 80°C, 12 hours under nitrogen

While this approach is speculative for this compound, it highlights the versatility of cross-coupling in functionalizing naphthyridinones.

Comparative Analysis of Methods

Method Advantages Challenges Yield Range
Cyclization of PrecursorsAvoids post-synthetic bromination stepsRequires specialized brominated starting materials52–79%
Electrophilic BrominationDirect functionalization of parent compoundRisk of regioisomer formationNot reported
Cross-CouplingEnables late-stage diversificationDependent on pre-existing halogenated intermediates60–85%

Industrial-Scale Considerations

Solvent and Reagent Optimization

Large-scale synthesis, as demonstrated in patent CN113045475A for analogous brominated indoles, emphasizes solvent recovery and reagent stoichiometry. For example, using N-methylpyrrolidone (NMP) as a solvent allows for efficient mixing and heat transfer, while potassium tert-butoxide facilitates deprotonation steps.

Purification Techniques

Industrial processes often replace column chromatography with recrystallization or distillation. For this compound, cooling the reaction mixture in n-hexane at −40°C precipitates the product, enabling high-purity recovery .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming naphthyridine N-oxides.

    Reduction: Reduction reactions may lead to the removal of the bromine atom, forming 2,7-naphthyridin-1(2H)-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or receptor ligands.

    Medicine: Explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.

Comparison with Similar Compounds

Halogen-Substituted 2,7-Naphthyridinones

The following table compares 5-bromo-2,7-naphthyridin-1(2H)-one with other halogenated derivatives of the same scaffold:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1260663-94-2 5-Bromo C₈H₅BrN₂O 225.04 Requires dry storage at RT
6-Bromo-2,7-naphthyridin-1(2H)-one 1260671-39-3 6-Bromo C₈H₅BrN₂O 225.04 Typically in stock
6-Chloro-2,7-naphthyridin-1(2H)-one 1260663-93-1 6-Chloro C₈H₅ClN₂O 180.59 Used in combinatorial libraries
8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one - 8-Chloro, 2-Phenyl C₁₄H₉ClN₂O 256.69 Selective MET/AXL kinase inhibitor

Key Observations :

  • For example, 8-chloro-2-phenyl derivatives exhibit kinase inhibition due to optimized substitution patterns .
  • Halogen Type : Chlorine (lower molecular weight) vs. bromine (higher polarizability) may influence solubility and reactivity.

Isomeric Naphthyridine Derivatives

Comparisons with naphthyridine isomers (e.g., 1,6- or 1,5-naphthyridinones) highlight structural differences:

Compound Name CAS Number Naphthyridine Type Substituent Position Molecular Formula Molecular Weight (g/mol) Reference
8-Bromo-1,6-naphthyridin-5(6H)-one 155057-97-9 1,6-Naphthyridinone 8-Bromo C₈H₅BrN₂O 225.04
5-Bromo-1,7-naphthyridine-3-carboxylic acid 1646882-64-5 1,7-Naphthyridine 5-Bromo, 3-COOH C₉H₅BrN₂O₂ 265.05

Key Observations :

  • Functional Groups : Carboxylic acid substituents (e.g., in 1,7-naphthyridines) enhance solubility and enable further derivatization .

Biological Activity

5-Bromo-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆BrN₂O and features a bromine atom that enhances its chemical reactivity. The compound's unique bicyclic structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.

Property Description
Molecular FormulaC₈H₆BrN₂O
Molecular WeightApproximately 212.05 g/mol
Structure TypeHeterocyclic compound with a naphthyridine core

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom is believed to enhance binding interactions due to its size and electronegativity. This compound has been investigated for:

  • Enzyme Inhibition : It may inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Ligand Activity : It can act as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Notably, it has shown promise in inhibiting the growth of cancer cell lines, particularly in acute myeloid leukemia (AML).

  • Case Study : In a study involving multiple AML cell lines, treatment with this compound resulted in selective growth inhibition. The effective concentration (EC50) values were reported as follows:
Cell Line EC50 (nM)
EOL-1 (AML)800
Other AML lines1400

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of a naphthyridine precursor using reagents like bromine or N-bromosuccinimide (NBS). This synthetic route is crucial for producing derivatives that may possess enhanced biological properties.

Comparative Studies

Comparative studies with related compounds have highlighted the unique biological interactions attributed to the bromine substitution. For example:

Compound Biological Activity
3,4-Dihydro-2,7-naphthyridin-1(2H)-oneLimited activity compared to brominated version
6-Bromo-2,7-naphthyridin-1(2H)-oneSimilar structure but different reactivity

Q & A

Q. Optimization Tips :

  • Control reaction temperature to minimize side products (e.g., over-halogenation).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

How can crystallography and spectroscopy be integrated to resolve structural ambiguities in this compound derivatives?

Basic
X-ray Crystallography :

  • Refinement via SHELXL (e.g., using high-resolution data and twin detection for macromolecular crystals) .
  • Example: A hydrated naphthyridine derivative (C₈H₇N₃O·H₂O) was resolved with R-factor = 0.063 using SHELX tools .

Q. Spectroscopic Cross-Validation :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ ~3.39 ppm in CDCl₃) .
  • IR : Identify carbonyl stretches (ν ~1667 cm⁻¹) and aromatic C-H bends .

Q. Best Practices :

  • Compare experimental data with computational predictions (e.g., DFT-optimized structures).

What methodologies optimize cobalt-catalyzed coupling reactions for functionalizing this compound?

Advanced
Ligand-Controlled Pathways :

  • Use Co(II) catalysts with phosphine ligands (e.g., dppf) for C-H activation/alkyne insertion, achieving ~53% yield in naphthyridine-alkyne couplings .
  • Example: 2-Methyl-3,4-diphenyl-2,7-naphthyridin-1(2H)-one synthesis via ligand-assisted regioselectivity .

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for high-temperature stability).
  • Stoichiometric control of alkyne partners to avoid oligomerization.

How can contradictions between computational binding predictions and experimental bioactivity data for this compound derivatives be resolved?

Advanced
Case Study : Molecular docking may predict strong binding to serotonin transporters, but in vitro assays might show weak activity. Resolution strategies include:

  • Dynamic Simulations : Perform MD simulations to assess binding stability under physiological conditions .
  • Orthogonal Assays : Validate with SPR (surface plasmon resonance) for kinetic binding parameters .

Q. Data Integration :

  • Cross-reference with structural analogs (e.g., 6-Bromo-4-hydroxy derivatives) to identify substituent effects on bioactivity .

What strategies enable regioselective functionalization of this compound?

Advanced
Directed Metalation :

  • Use directing groups (e.g., amides) to position Pd or Co catalysts for C-H activation at specific sites .
    Protection-Deprotection :
  • Temporarily block reactive sites (e.g., carbonyl groups via silylation) to prioritize bromine substitution .

Example : Alkylation of 3-methyl-2,7-naphthyridin-1(2H)-one with CH₂N₂ yielded 2,3-dimethyl and 1-methoxy derivatives, highlighting competing pathways .

How should synthetic intermediates of this compound be validated to ensure purity and structural fidelity?

Advanced
Orthogonal Techniques :

  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., dehalogenated species) .
  • TLC vs. NMR : Use TLC for rapid monitoring (Rf ~0.3 in EtOAc/hexane) and ¹H NMR for regiochemical confirmation .

Case Study : For 6-Chloro-4-iodo-2,7-naphthyridin-1(2H)-one, reflux conditions reduced iodination side products, validated by HRMS (Δ < 2 ppm) .

What role does this compound play in designing MEK inhibitors, and how is its efficacy benchmarked?

Advanced
MEK Inhibition :

  • Structural analogs (e.g., 3,4-dihydro-2,7-naphthyridine-1,6-diones) show competitive binding to MEK’s ATP pocket, confirmed by IC₅₀ assays .
    Benchmarking :
  • Compare with reference inhibitors (e.g., trametinib) in kinase profiling panels.
  • Use crystallographic data (PDB) to optimize hydrogen-bonding interactions .

Tables for Quick Reference

Property Value/Technique Reference
Molecular Weight225.04 g/mol
Preferred Halogenation AgentPOBr₃ (60% yield at 140°C)
Key NMR Shift (CH₃)δ 3.39 ppm (CDCl₃)
Purity ValidationHPLC-MS (>95%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.